![molecular formula C13H13BrN2O2S2 B4646471 4-bromo-N-[2-(2-pyridinylthio)ethyl]benzenesulfonamide](/img/structure/B4646471.png)
4-bromo-N-[2-(2-pyridinylthio)ethyl]benzenesulfonamide
Übersicht
Beschreibung
4-bromo-N-[2-(2-pyridinylthio)ethyl]benzenesulfonamide, also known as BPTES, is a small molecule inhibitor that has gained significant attention as a potential drug target in cancer research. It selectively inhibits the enzyme glutaminase 1 (GLS1), which plays a crucial role in the conversion of glutamine to glutamate, a key metabolite in cancer cells. In
Wirkmechanismus
4-bromo-N-[2-(2-pyridinylthio)ethyl]benzenesulfonamide selectively binds to the active site of GLS1, preventing its catalytic activity. GLS1 is essential for the conversion of glutamine to glutamate, which is required for cancer cell growth and survival. By inhibiting GLS1, 4-bromo-N-[2-(2-pyridinylthio)ethyl]benzenesulfonamide can disrupt the metabolic processes of cancer cells, leading to cell death.
Biochemical and Physiological Effects
4-bromo-N-[2-(2-pyridinylthio)ethyl]benzenesulfonamide has been shown to have potent anti-cancer activity in preclinical studies. It has been shown to inhibit the growth of a wide range of cancer cells, including breast, lung, and prostate cancer cells. 4-bromo-N-[2-(2-pyridinylthio)ethyl]benzenesulfonamide has also been shown to sensitize cancer cells to other anti-cancer agents, such as chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 4-bromo-N-[2-(2-pyridinylthio)ethyl]benzenesulfonamide is its selectivity for GLS1, which makes it a promising therapeutic target in cancer research. However, 4-bromo-N-[2-(2-pyridinylthio)ethyl]benzenesulfonamide has also been shown to have limited bioavailability, which may limit its effectiveness in vivo. In addition, the mechanism of action of 4-bromo-N-[2-(2-pyridinylthio)ethyl]benzenesulfonamide is still not fully understood, which may limit its potential clinical applications.
Zukünftige Richtungen
There are several future directions for the study of 4-bromo-N-[2-(2-pyridinylthio)ethyl]benzenesulfonamide. One area of research is the development of more potent and selective inhibitors of GLS1. Another area of research is the investigation of the mechanism of action of 4-bromo-N-[2-(2-pyridinylthio)ethyl]benzenesulfonamide, which may provide insights into the metabolic processes of cancer cells. Finally, the potential clinical applications of 4-bromo-N-[2-(2-pyridinylthio)ethyl]benzenesulfonamide as a therapeutic target in cancer research should be explored further.
Wissenschaftliche Forschungsanwendungen
4-bromo-N-[2-(2-pyridinylthio)ethyl]benzenesulfonamide has been extensively studied in cancer research as a potential therapeutic target. It has been shown to selectively inhibit GLS1, which is overexpressed in many types of cancer cells. GLS1 plays a crucial role in the conversion of glutamine to glutamate, which is essential for cancer cell growth and survival. By inhibiting GLS1, 4-bromo-N-[2-(2-pyridinylthio)ethyl]benzenesulfonamide can disrupt the metabolic processes of cancer cells, leading to cell death.
Eigenschaften
IUPAC Name |
4-bromo-N-(2-pyridin-2-ylsulfanylethyl)benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2S2/c14-11-4-6-12(7-5-11)20(17,18)16-9-10-19-13-3-1-2-8-15-13/h1-8,16H,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHUPMHNHEHMCQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCCNS(=O)(=O)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.